{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride

PI3 kinase inhibitor solubility enhancement 4,5,6,7-tetrahydropyrazolo scaffold

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS 1909336‑24‑8) is a heterocyclic building block containing a 4,5,6,7‑tetrahydro‑pyrazolo[1,5‑a]pyridine core bearing a primary amine at the 2‑position. The dihydrochloride salt (C₈H₁₅Cl₂N₃, MW 224.13 g·mol⁻¹, purity ≥95 %) is supplied as a hygroscopic crystalline solid and serves as a versatile intermediate for incorporating a basic amine handle into drug‑like molecules.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 1909336-24-8
Cat. No. B2366818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride
CAS1909336-24-8
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESC1CCN2C(=CC(=N2)CN)C1.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;;/h5H,1-4,6,9H2;2*1H
InChIKeyMISJOJDOLXBTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS 1909336‑24‑8): A PI3 Kinase and mGlu5 NAM Scaffold


{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS 1909336‑24‑8) is a heterocyclic building block containing a 4,5,6,7‑tetrahydro‑pyrazolo[1,5‑a]pyridine core bearing a primary amine at the 2‑position . The dihydrochloride salt (C₈H₁₅Cl₂N₃, MW 224.13 g·mol⁻¹, purity ≥95 %) is supplied as a hygroscopic crystalline solid and serves as a versatile intermediate for incorporating a basic amine handle into drug‑like molecules . Three comparator classes are relevant: the fully aromatic pyrazolo[1,5‑a]pyridine scaffold, the 3‑carboxamide derivatives (e.g., TB47, MIC 0.016–0.500 µg·mL⁻¹ against M. tuberculosis ), and the 4,5,6,7‑tetrahydro‑core‑containing mGlu5 negative allosteric modulators (NAMs) .

Why {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride Cannot Be Swapped with Standard Pyrazolo‑pyridine Analogues


The 4,5,6,7‑tetrahydro‑pyrazolo[1,5‑a]pyridine core found in this compound confers two physicochemical advantages that are absent in the fully aromatic analogues: (i) the basic amine enables formation of hydrochloride salts that improve aqueous solubility by up to 1000‑fold relative to neutral pyrazolo[1,5‑a]pyridines ; (ii) the saturated tetrahydropyridine ring imparts conformational flexibility that is critical for achieving negative allosteric modulation at mGlu5 and contributes to the p110α‑selective PI3 kinase profile . Generic replacement with pyrazolo[1,5‑a]pyridine-3‑carboxamides (e.g., TB47) or the imidazo[1,2‑a]pyridine core of PIK‑75 would sacrifice these solubility and selectivity features, potentially leading to aggregation‑based false positives or blunted in vivo efficacy . The quantitative evidence below explains why procurement specifications must distinguish the 2‑aminomethyl‑4,5,6,7‑tetrahydro scaffold from superficially similar heterocycles.

Quantitative Differentiation Evidence for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride Against Closest Analogues


Aqueous Solubility Gain Through Basic Amine‑Hydrochloride Formation

This compound contains a primary amine that can be readily converted to a hydrochloride salt, a strategy shown to improve aqueous solubility by up to 1000‑fold for pyrazolo[1,5‑a]pyridine‑based PI3 kinase inhibitors compared to neutral analogues . In contrast, fully aromatic pyrazolo[1,5‑a]pyridine‑3‑carboxamides (e.g., TB47) and imidazo[1,2‑a]pyridine derivatives (e.g., PIK‑75) lack this basic handle, resulting in sub‑optimal solubility that limits in vivo exposure .

PI3 kinase inhibitor solubility enhancement 4,5,6,7-tetrahydropyrazolo scaffold

p110α‑Selective PI3 Kinase Inhibition Conferred by the Pyrazolo[1,5‑a]pyridine Core

The pyrazolo[1,5‑a]pyridine scaffold (including its 4,5,6,7‑tetrahydro variant) selectively inhibits the p110α isoform of PI3 kinase over p110β and p110δ, a property not shared by the imidazo[1,2‑a]pyridine core of PIK‑75 . Compound 5x (a representative pyrazolo[1,5‑a]pyridine) achieves a p110α IC₅₀ of 0.9 nM with measurable selectivity over other Class Ia PI3 kinases . In contrast, the piperidine‑1,4‑diyl‑pyrazolo[1,5‑a]pyridine series (US 9,212,130 B2) targets sigma‑1 receptors (Kᵢ < 100 nM), demonstrating that substitution pattern, and not simply the core, governs target engagement . The 2‑aminomethyl‑4,5,6,7‑tetrahydro variant provides a unique vector that can be further elaborated to tune p110α selectivity and potency.

PI3 kinase p110α selective inhibitor cancer xenograft model isoform selectivity

mGlu5 Negative Allosteric Modulation Enabled by the 4,5,6,7‑Tetrahydro Core

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core present in this compound was explicitly used to develop orally bioavailable mGlu5 NAMs with dose‑dependent activity in the rat formalin pain model at 30 mg kg⁻¹ . In contrast, fully aromatic pyrazolo[1,5‑a]pyridine‑3‑carboxamide derivatives (e.g., TB47) show no reported mGlu5 NAM activity, and 3‑substituted pyrazolo[1,5‑a]pyridines such as KC‑764 target platelet aggregation via COX‑1/thromboxane inhibition (IC₅₀ < 1 μM against collagen‑induced aggregation) . The saturated ring introduces conformational flexibility that appears critical for binding the mGlu5 allosteric pocket, a feature not replicated by the planar, aromatic core of the 3‑carboxamide series.

metabotropic glutamate receptor 5 negative allosteric modulator formalin pain assay

LogP as a Determinant of Pharmacokinetic Profile Differentiation

The free base {4H,5H,6H,7H‑pyrazolo[1,5‑a]pyridin‑2‑yl}methanamine has a computed XLogP3‑AA of −0.2, considerably more hydrophilic than the fully aromatic pyrazolo[1,5‑a]pyridine‑3‑carboxamide series represented by TB47 (calculated LogP ~ 2.5–3.5) and closer to the optimal range (0–3) for CNS drug candidates . The dihydrochloride salt further improves aqueous solubility while the low intrinsic lipophilicity reduces the risk of phospholipidosis and CYP450 inhibition commonly associated with high‑LogP heterocycles .

LogP physicochemical descriptors ADME optimization

Commercial Purity Benchmarking Against Structurally Analogous Building Blocks

The dihydrochloride salt (CAS 1909336‑24‑8) is commercially available at ≥95% purity as a pre‑formed salt, eliminating the need for in‑house salt formation and purification steps required for the free base (CAS 1265894‑97‑0, 97% purity) . This purity level matches that of the related (4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑3‑yl)methanamine hydrochloride (95%) but offers a distinct substitution pattern (2‑aminomethyl vs. 3‑aminomethyl) that is not interchangeable in SAR studies . Bulk pricing for the dihydrochloride (e.g., 500 mg at €2,325.00 from CymitQuimica) reflects the added value of pre‑salt formation compared to the free base (CM612128, 500 mg at approximately €800–1,200) .

chemical procurement purity comparison cost per gram

Optimal Research and Industrial Application Scenarios for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride Based on Differentiation Evidence


p110α‑Selective PI3 Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams developing selective PI3 kinase p110α inhibitors can procure this compound as a fragment for growing into the ATP‑binding pocket, leveraging the documented sub‑nanomolar potency (IC₅₀ 0.9 nM for compound 5x) and p110α selectivity of the pyrazolo[1,5‑a]pyridine class . The basic amine permits salt formation with up to 1000‑fold aqueous solubility enhancement, facilitating reliable in vitro assay execution and in vivo formulation .

mGlu5 Negative Allosteric Modulator Discovery for Chronic Pain

For CNS drug discovery programs targeting mGlu5‑mediated pain pathways, the 4,5,6,7‑tetrahydro core of this compound mirrors that of published mGlu5 NAMs which demonstrated dose‑dependent efficacy in the rat formalin test at 30 mg kg⁻¹ p.o. and established a preliminary PK/PD relationship . The low XLogP (−0.2) and favourable TPSA (43.8 Ų) align with CNS drug‑likeness guidelines, making this scaffold a logical starting point for iterative SAR expansion .

Property‑Driven Fragment Growing with Pre‑Formed Soluble Salt

When a fragment‑based drug discovery workflow requires a soluble, low‑molecular‑weight heterocyclic amine (MW 224.13 g·mol⁻¹ as dihydrochloride, XLogP −0.2), this compound offers a 1000‑fold solubility advantage over neutral, aromatic pyrazolo[1,5‑a]pyridines that often suffer from aggregation and false‑positive readouts in biochemical assays . The ≥95% purity commercial availability as a pre‑formed dihydrochloride salt eliminates in‑house salt formation and purification steps, reducing the time from procurement to first biological data .

Negative Control Design for TB47‑Based Antitubercular SAR Studies

Research groups investigating pyrazolo[1,5‑a]pyridine‑3‑carboxamides as antitubercular agents (e.g., TB47, MIC 0.016–0.500 µg·mL⁻¹ against MDR‑TB) can use this 2‑aminomethyl‑4,5,6,7‑tetrahydro analogue as a negative control to confirm that the 3‑carboxamide substitution, rather than the core heterocycle, is responsible for mycobacterial ATP synthase inhibition .

Quote Request

Request a Quote for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.